molecular formula C21H23ClN6O3 B15111481 Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15111481
M. Wt: 442.9 g/mol
InChI Key: VRQWTZKZHQYQGM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate (hereafter referred to as the target compound) is a tetrahydropyrimidine derivative featuring a 4-chlorophenyl group at position 4, a pyrimidin-2-yl-substituted piperazine at position 2, and an ethoxycarbonyl ester at position 3.

Properties

Molecular Formula

C21H23ClN6O3

Molecular Weight

442.9 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-6-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H23ClN6O3/c1-2-31-19(30)16-17(14-4-6-15(22)7-5-14)25-21(26-18(16)29)28-12-10-27(11-13-28)20-23-8-3-9-24-20/h3-9,16-17H,2,10-13H2,1H3,(H,25,26,29)

InChI Key

VRQWTZKZHQYQGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperazine moiety, and the attachment of the chlorophenyl group. Common reagents used in these reactions include ethyl esters, chlorophenyl derivatives, and pyrimidine precursors. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with varying biological activities .

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Variations and Their Implications
Compound Name / Evidence ID Key Substituents Structural Impact
Target Compound 4-Cl-phenyl, pyrimidin-2-yl-piperazine Enhanced binding to aromatic/heterocyclic enzyme pockets due to dual heterocyclic systems
Ethyl 4-(2-chlorophenyl)-6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-oxo-tetrahydropyrimidine-5-carboxylate 2-Cl-phenyl, 3-Cl-phenyl-piperazinylmethyl Reduced steric accessibility compared to target compound due to ortho-chloro substitution
Ethyl 4-(5-chloro-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate Pyrazol-4-yl Introduction of a nitrogen-rich heterocycle may enhance anti-tuberculosis activity
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 3,5-(CF₃)₂-phenyl Increased electron-withdrawing effects improve metabolic stability but reduce solubility
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate 4-OH-phenyl, thioxo Higher polarity due to -OH and thione groups; potential for hydrogen bonding

Key Observations :

  • The target compound 's pyrimidinyl-piperazine moiety likely improves selectivity for receptors requiring π-π stacking or hydrogen bonding, contrasting with simpler piperazine derivatives in and .
  • Chlorine positioning (para vs. ortho/meta) influences steric interactions; para-substitution (as in the target compound) optimizes aromatic ring planarity for target binding .

Key Observations :

  • The target compound likely employs alkylation with pyrimidin-2-yl-piperazine, akin to methods in , but may face challenges in regioselectivity due to the bulky piperazine group .
  • Acid precipitation (common in ) is less feasible for the target compound due to its lower aqueous solubility, necessitating chromatography .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound / Evidence ID logP Molecular Weight Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound (estimated) ~3.2 ~484.9 9 ~85
Ethyl 4-(2-chlorophenyl)-6-((4-(4-methoxybenzoyl)piperazin-1-yl)methyl)-1-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 2.88 527.02 9 76.5
Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate Not reported 438.4 8 89.3

Key Observations :

  • The target compound 's logP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility better than the more lipophilic bis(trifluoromethyl)phenyl analog in .
  • A higher polar surface area (vs.

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